molecular formula C12H12N2O B8657966 N-Ethyl-1-nitrosonaphthalen-2-amine CAS No. 76145-86-3

N-Ethyl-1-nitrosonaphthalen-2-amine

Cat. No.: B8657966
CAS No.: 76145-86-3
M. Wt: 200.24 g/mol
InChI Key: MTAIVHJJVKVYRL-UHFFFAOYSA-N
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Description

Structural Classification and IUPAC Nomenclature of N-Ethyl-1-nitrosonaphthalen-2-amine

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name precisely describes the molecular architecture. The parent structure is identified as naphthalen-2-amine. An ethyl group is substituted on the nitrogen atom of the amine, denoted by the "N-Ethyl" prefix. The "1-nitroso" prefix indicates that a nitroso group is attached to the first position of the naphthalene (B1677914) ring.

The classification of amines as primary, secondary, or tertiary is based on the number of organic substituents attached to the nitrogen atom. acs.org In the case of this compound, the nitrogen atom of the amino group is bonded to one ethyl group and the naphthalene ring, making its precursor, N-ethylnaphthalen-2-amine, a secondary amine. The introduction of the nitroso group to this secondary amine nitrogen results in the formation of the N-nitrosamine.

A detailed breakdown of the IUPAC name is provided in the table below:

Component of IUPAC NameStructural Interpretation
naphthalen Indicates the presence of a naphthalene ring system as the core structure.
-2-amine Signifies that an amine group (-NH₂) is attached to the second carbon atom of the naphthalene ring.
N-Ethyl- Denotes that an ethyl group (-CH₂CH₃) is substituted on the nitrogen atom of the amine group.
1-nitroso- Specifies that a nitroso group (-N=O) is attached to the first carbon atom of the naphthalene ring.

The structure of N-nitrosamines, particularly the C₂N₂O core, is generally planar. wikipedia.org For unsymmetrical N-nitrosamines, the restricted rotation around the N-N bond due to partial double bond character can lead to the existence of distinct rotamers (cis and trans isomers). acanthusresearch.com

Historical Trajectories and Foundational Concepts in Nitrosation and Naphthylamine Research

The study of N-nitroso compounds dates back to the 19th century. skpharmteco.com However, significant interest in this class of compounds surged in the mid-20th century. In 1956, John Barnes and Peter Magee reported on the biological activity of dimethylnitrosamine, which spurred intensive investigation into the properties of N-nitrosamines. wikipedia.org

The formation of N-nitrosamines typically occurs through the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂). wikipedia.org This reaction is of great significance as it can occur under various conditions, including in acidic environments where nitrites are present. wikipedia.org

Naphthylamines, on the other hand, have been important intermediates in the synthesis of dyes and pigments. Research into their reactivity and derivatives has been a cornerstone of industrial organic chemistry. The combination of these two fields of study, through the nitrosation of naphthylamine derivatives, provides access to a diverse range of chemical structures with potentially unique properties.

The Fischer-Hepp rearrangement is a notable reaction in this context, where aromatic N-nitrosamines can rearrange to form C-nitroso compounds under acidic conditions. wikipedia.orgnih.gov This reaction highlights the reactivity of the N-nitroso group in aromatic systems.

Academic Significance and Contemporary Research Frontiers for this compound

While specific research on this compound is not extensively documented in publicly available literature, its academic significance can be inferred from the broader context of N-nitroso compound and naphthylamine research.

Potential Areas of Research Interest:

Synthetic Chemistry: N-nitroso compounds can serve as versatile intermediates in organic synthesis. lgcstandards.comnih.gov The N-nitroso group can be used as a protecting group for secondary amines. Furthermore, the α-protons to the nitrosamine (B1359907) group are acidic and can be deprotonated to form α-lithiated nitrosamines, which are useful synthetic equivalents of secondary amine α-carbanions. nih.gov

Mechanistic Studies: The study of the reactivity of this compound could provide further insights into the mechanisms of reactions involving N-nitrosamines, such as rearrangements and reductions. A comprehensive survey of the reactivity of various N-nitrosamines with common organic reagents has been a subject of recent study to understand their stability and potential degradation pathways. acs.org

Materials Science: Aromatic compounds, including naphthalene derivatives, are often investigated for their potential applications in materials science, such as in the development of organic electronic materials. The introduction of a nitroso group could modulate the electronic and photophysical properties of the naphthylamine scaffold.

Analytical Chemistry: The development of analytical methods for the detection and quantification of N-nitrosamines is an active area of research, largely driven by their classification as potent genotoxic impurities that can be found in various consumer products and pharmaceuticals. acanthusresearch.com N-nitroso compounds are also used as analytical reagents for the detection of other chemical species. lgcstandards.com

Given the general interest in the properties and reactivity of N-nitroso compounds, this compound represents a specific molecular entity that could be a valuable substrate for further academic investigation in these areas.

Physicochemical Properties

PropertyValue (for 1-Nitroso-2-naphthol)Reference
Molecular Formula C₁₀H₇NO₂ nih.gov
Molecular Weight 173.17 g/mol nih.gov
Appearance Yellowish-brown solid nih.gov
Melting Point 106-108 °C (decomposes) chemicalbook.com
pKa 7.87 ± 0.10 chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76145-86-3

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-ethyl-1-nitrosonaphthalen-2-amine

InChI

InChI=1S/C12H12N2O/c1-2-13-11-8-7-9-5-3-4-6-10(9)12(11)14-15/h3-8,13H,2H2,1H3

InChI Key

MTAIVHJJVKVYRL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C2=CC=CC=C2C=C1)N=O

Origin of Product

United States

Comprehensive Synthetic Strategies for N Ethyl 1 Nitrosonaphthalen 2 Amine

Methodologies for N-Nitrosation of Amines in Naphthalene (B1677914) Systems

The N-nitrosation of secondary amines is a well-established reaction in organic chemistry. The core of this transformation is the reaction of the secondary amine with a nitrosating agent, which provides the nitrosonium ion (NO+) or a related electrophilic species.

The most conventional and widely employed method for the N-nitrosation of secondary amines involves the in-situ generation of nitrous acid (HNO₂). This is typically achieved by treating a nitrite (B80452) salt, most commonly sodium nitrite (NaNO₂), with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). researchgate.net The nitrous acid, once formed, can then react with the secondary amine, N-ethyl-2-aminonaphthalene, to yield the desired N-nitroso product.

The reaction is generally performed in an aqueous or mixed alcohol-water solvent system at low temperatures, often between 0 and 5 °C, to minimize the decomposition of the thermally unstable nitrous acid and to control the reaction's exothermicity. The key step is the generation of the nitrosonium ion (NO+), which acts as the potent electrophile. jchr.org

Other reported nitrosating agents include dinitrogen tetroxide (N₂O₄) and nitrosyl salts like nitrosyl chloride (NOCl). researchgate.net

The underlying mechanism for the nitrosation of N-ethyl-2-aminonaphthalene is an electrophilic attack on the nitrogen atom of the amine. The lone pair of electrons on the secondary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic nitrosating agent. nih.gov

In the case of using nitrous acid, the acid first protonates to form H₂ONO, which then loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺). This ion is the primary nitrosating species. The reaction between the N-ethyl-2-aminonaphthalene and the nitrosonium ion results in the formation of a protonated N-nitrosamine, which is then deprotonated by a weak base (like water) to give the final product, N-Ethyl-1-nitrosonaphthalen-2-amine.

The reactivity of the amine is crucial; electron-donating groups on the naphthalene ring would enhance the nucleophilicity of the nitrogen atom, facilitating the reaction, whereas electron-withdrawing groups would have the opposite effect.

A significant challenge in the nitrosation of aromatic amines is the potential for competing C-nitrosation, where the nitroso group attaches to the aromatic ring instead of the nitrogen atom. To achieve high chemoselectivity for N-nitrosation, various methods have been developed. jchr.orgrsc.org

One approach involves using milder, more selective nitrosating agents or performing the reaction under specific conditions that favor N-nitrosation. For instance, using p-toluenesulfonic acid (p-TSA) in conjunction with sodium nitrite has been reported as a novel and effective method for the chemoselective N-nitrosation of secondary amines under mild conditions. jchr.orgjchr.org This system is noted to selectively attack the nitrogen sites even when an aromatic moiety is directly connected to the nitrogen atom, avoiding C-nitrosation side products. jchr.org

Heterogeneous reaction systems, such as using a solid acid and sodium nitrite in a non-polar solvent like dichloromethane, have also been shown to provide excellent yields and high chemoselectivity. These methods often have the advantage of simpler work-up procedures and milder reaction conditions. koreascience.kr

Nitrosation Method Reagents Key Features References
Direct Nitrous AcidSodium Nitrite (NaNO₂), Mineral Acid (e.g., HCl)Standard, widely used method; in-situ generation of HNO₂. researchgate.net
p-Toluenesulfonic Acidp-TSA, Sodium Nitrite (NaNO₂)Mild and chemoselective; avoids C-nitrosation. jchr.orgjchr.org
Heterogeneous Solid AcidSolid Acid (e.g., Al(HSO₄)₃), NaNO₂, wet SiO₂High yields, mild conditions, simple work-up.

Synthesis of N-Ethyl-2-aminonaphthalene Building Blocks

The precursor molecule, N-ethyl-2-aminonaphthalene, can be synthesized through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

A direct and common method for preparing N-ethyl-2-aminonaphthalene is the N-alkylation of 2-naphthylamine (B18577). This involves introducing an ethyl group onto the nitrogen atom of the primary amine. This can be achieved by reacting 2-naphthylamine with an ethylating agent, such as ethyl iodide or ethyl bromide. To prevent over-alkylation (the formation of a tertiary amine), the reaction conditions must be carefully controlled, often by using a specific molar ratio of the reactants or by using a protecting group strategy. wikipedia.org

An alternative approach to synthesizing N-ethyl-2-naphthylamine starts from 2-naphthol (B1666908). In a process described in the patent literature, 2-naphthol is heated with ethylamine (B1201723) gas in a pressure autoclave in the presence of a catalyst like triphenyl phosphite (B83602). chemicalbook.com This method directly yields the desired N-ethylated secondary amine.

N-Alkylation Strategy Starting Material Reagents Conditions References
Direct Ethylation2-NaphthylamineEthyl halide (e.g., C₂H₅I)Controlled stoichiometry wikipedia.org
From Naphthol2-NaphtholEthylamine (C₂H₅NH₂), Triphenyl phosphite230 °C, 35 atm pressure chemicalbook.com

An alternative synthetic pathway to the aminonaphthalene core involves the reduction of a corresponding nitronaphthalene. Historically, the Béchamp reduction, which uses iron filings in acidic media, was employed to convert aromatic nitro compounds into their corresponding amines. wikipedia.org For example, 2-nitronaphthalene (B181648) could be reduced to 2-naphthylamine using this method. wikipedia.org

It is important to note that the direct nitration of naphthalene predominantly yields 1-nitronaphthalene. wikipedia.orgnih.gov Therefore, obtaining the 2-nitro isomer as a starting material is less straightforward.

Advanced Reaction Design and Optimization in this compound Synthesis

The primary method for synthesizing this compound is the nitrosation of N-ethyl-2-naphthylamine. The design of this reaction has evolved from traditional methods using nitrous acid to more advanced, milder, and efficient protocols.

A common and long-established method for the nitrosation of secondary amines involves the use of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). This electrophilic nitrosating agent then reacts with the nucleophilic secondary amine. However, the acidic conditions can sometimes lead to side reactions or rearrangement products, such as the Fischer–Hepp rearrangement in certain aromatic amines. nih.gov

More advanced and synthetically useful methods have been developed to overcome the limitations of strongly acidic conditions. One such approach utilizes tert-butyl nitrite (TBN) as the nitrosating agent. This method offers significant advantages, including the ability to perform the reaction under solvent-free, metal-free, and acid-free conditions. rsc.org The reaction proceeds by mixing the secondary amine with TBN, often with gentle heating. This approach is compatible with various sensitive functional groups and acid-labile protecting groups, broadening its applicability. rsc.org The easy isolation of the product and the excellent yields make it a superior choice for modern organic synthesis. rsc.org

Optimization of the synthesis of this compound involves careful control over several parameters to maximize yield and minimize impurity formation.

Key Optimization Parameters:

Temperature: The nitrosation reaction is often performed at low temperatures (e.g., 0-5 °C) when using traditional acid-based methods to prevent the decomposition of nitrous acid and to control the exothermic reaction. In methods like the TBN approach, the temperature may be moderately elevated to ensure reaction completion.

Stoichiometry: The molar ratio of the nitrosating agent to the amine precursor is critical. A slight excess of the nitrosating agent is typically used to ensure complete conversion of the starting amine, but a large excess should be avoided to prevent the formation of byproducts.

Solvent: While some modern methods are solvent-free, the choice of solvent is crucial in traditional approaches. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

Reaction Time: The reaction is monitored (e.g., by thin-layer chromatography or HPLC) to determine the point of completion, avoiding prolonged reaction times that could lead to product degradation or side reactions.

Below is a table comparing different nitrosation strategies.

Table 1: Comparison of Synthetic Methods for N-Nitrosamine Formation

Feature Traditional Method (Nitrous Acid) Advanced Method (tert-Butyl Nitrite)
Nitrosating Agent Nitrous Acid (from NaNO₂ + Acid) tert-Butyl Nitrite (TBN)
Reaction Conditions Strongly acidic (e.g., HCl, H₂SO₄) Solvent-free, metal-free, acid-free rsc.org
Temperature Typically low (0-5 °C) Often moderate heating
Advantages Inexpensive and common reagents High yields, clean reaction, broad substrate scope, easy workup rsc.org

| Disadvantages | Harsh conditions, potential for side reactions/rearrangements nih.gov | Reagent may be more expensive |

Isolation and Purification Techniques for N-Nitroso-Naphthylamine Compounds

The isolation and purification of N-nitroso compounds like this compound are critical to obtaining a product of high purity. Given that many compounds in this class are potent carcinogens, effective purification is also essential for safety and accurate characterization. sigmaaldrich.com The primary techniques employed are chromatography and crystallization.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the separation, quantification, and purification of N-nitroso compounds. sigmaaldrich.comnih.gov Reversed-phase HPLC is particularly effective.

Common HPLC parameters include:

Columns: Porous graphitic carbon columns or standard C18 columns are often used, providing good separation of nitrosamines from the parent amine and other impurities. sigmaaldrich.com

Mobile Phase: A gradient of an organic solvent (like acetonitrile) and an aqueous buffer is typically used. sigmaaldrich.comsielc.com The addition of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape and resolution. sigmaaldrich.comsielc.com

Detection: UV detection is common for aromatic compounds. For highly sensitive and selective detection, mass spectrometry (MS) or a Thermal Energy Analyzer (TEA) can be coupled with HPLC. nih.gov The TEA detector is highly selective for nitroso-containing molecules. nih.gov

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another robust analytical method for the quantification of N-nitroso compounds, particularly after derivatization to increase volatility if necessary. nih.gov

Crystallization can be an effective final purification step. This involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is determined empirically to find one in which the product has high solubility at high temperatures and low solubility at low temperatures. In some industrial processes, impurities are removed by heating the mixture to decompose the N-nitroso compounds, followed by the removal of the volatile decomposition products. google.com

Table 2: Exemplary Chromatographic Conditions for N-Nitroso Compound Analysis

Parameter HPLC Method 1 UPLC-MS/MS Method
Technique HPLC-UV UPLC-ESI-MS/MS
Column Supel™ Carbon LC (Porous Graphitic Carbon) sigmaaldrich.com CORTECS™ C₁₈+
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) sigmaaldrich.com Not specified, but typically aqueous with modifier
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) sigmaaldrich.com Not specified, but typically organic solvent like acetonitrile
Detection UV sigmaaldrich.com Triple Quadrupole Mass Spectrometer (TQ-S)
Application Separation of various nitrosamines sigmaaldrich.com Quantitation of N-nitroso carvedilol (B1668590) isomers

Mechanistic Insights and Reactivity Profiles of N Ethyl 1 Nitrosonaphthalen 2 Amine

Elucidation of N-Nitrosation Mechanisms Pertinent to N-Ethyl-1-nitrosonaphthalen-2-amine

The formation of N-nitrosamines, such as this compound, from secondary amines is a well-studied process, typically involving reaction with a nitrosating agent under acidic conditions. sci-hub.se

The N-nitrosation of secondary amines like N-ethyl-2-naphthylamine proceeds through the reaction with a nitrosating agent, most commonly derived from nitrous acid (HNO₂) in an acidic medium. libretexts.org The process is initiated by the protonation of nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺). libretexts.org

The reaction mechanism involves the following key steps:

Formation of the Electrophile: In the presence of a strong acid, nitrous acid is protonated and subsequently loses a water molecule to generate the nitrosonium ion, NO⁺.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine (N-ethyl-2-naphthylamine) acts as a nucleophile, attacking the electrophilic nitrosonium ion. libretexts.org This forms a protonated N-nitrosamine intermediate.

Deprotonation: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from the nitrogen atom, yielding the final N-nitrosamine product, this compound.

The reactivity of the amine is crucial; secondary aryl amines readily undergo N-nitrosation to form stable N-nitrosamine derivatives. libretexts.org The reaction is generally considered to be an electrophilic attack on the amino nitrogen atom. sci-hub.se While aromatic systems can undergo C-nitrosation, where the nitroso group attaches directly to the ring, N-nitrosation is typically faster for secondary amines. libretexts.org The activating nature of the amine substituent makes the nitrogen atom highly susceptible to electrophilic attack. libretexts.org

Rate = k[Amine][HNO₂]²

Under strongly acidic conditions, the concentration of the free, unprotonated amine decreases, which can slow the reaction rate. Conversely, at higher pH, the concentration of the active nitrosating agent (NO⁺ or N₂O₃) diminishes. usp.org Consequently, there is typically an optimal pH range for nitrosation, often between pH 3 and 4.

Table 1: Relative Reactivity of Nucleophiles in the Denitrosation of N-methyl-N-nitrosoaniline in Acid Solution sci-hub.se

NucleophileRelative Reactivity
Thiourea36,000
Iodide (I⁻)1,800
Thiocyanate (SCN⁻)400
Bromide (Br⁻)3
Chloride (Cl⁻)1
Water (H₂O)0.01

This data illustrates the catalytic effect of nucleophiles, which can also influence the forward nitrosation reaction.

Thermodynamically, the formation of many N-nitrosamines is a favorable process under appropriate conditions. However, the reaction is reversible, and N-nitrosamines can undergo denitrosation, particularly in the presence of strong acids and nucleophiles that can trap the released nitrosonium ion. sci-hub.se Computational studies using density functional theory (DFT) have become instrumental in modeling the Gibbs free energies and activation barriers for both the formation (toxification) and decomposition (detoxification) of N-nitrosamines, providing detailed insights into their thermodynamic and kinetic profiles. scispace.comresearchgate.net

Intramolecular Transformations and Rearrangements Involving the Nitroso Moiety

The nitroso group in this compound can participate in several intramolecular reactions, leading to significant structural reorganization.

A characteristic reaction of aromatic N-nitrosamines is the Fischer-Hepp rearrangement, where the nitroso group migrates from the nitrogen atom to the aromatic ring, typically to the para-position, under acidic conditions. wikipedia.orgwikiwand.com This reaction is synthetically important because the direct C-nitrosation of secondary anilines to form the para-nitroso product is often not feasible. wikipedia.org

For this compound, the Fischer-Hepp rearrangement would involve the migration of the NO group to a carbon atom on the naphthalene (B1677914) ring. The reaction is typically carried out with hydrochloric acid, with other acids often giving poorer yields. wikipedia.orgnih.gov

The exact mechanism of the Fischer-Hepp rearrangement has been a subject of debate, with evidence suggesting it can proceed via an intramolecular pathway. sci-hub.sewikipedia.org The proposed intramolecular mechanism involves the formation of a π-complex intermediate, which then rearranges to a σ-complex (a Wheland intermediate), followed by deprotonation to yield the final C-nitroso product. spcmc.ac.in Kinetic studies on N-methyl-N-nitrosoaniline have shown a kinetic isotope effect when the para-hydrogen is replaced by deuterium, which supports a rate-limiting proton transfer from the Wheland intermediate. sci-hub.se

However, the rearrangement often occurs in parallel with a competing intermolecular denitrosation-renitrosation pathway, where the N-nitrosamine first decomposes back to the secondary amine and a nitrosating agent, followed by an electrophilic aromatic substitution on the ring. sci-hub.se The presence of a group with a positive mesomeric effect on the aromatic ring is often crucial for the migration of the nitroso group. nih.gov For N-alkylated N-nitrosoanilines, substituent effects on the rate of rearrangement can generally be explained by their influence on the initial protonation of the nitrosamine (B1359907). rsc.org

The nitroso group is a powerful dienophile and enophile, capable of participating in various cycloaddition and ene reactions. ucl.ac.uk Intramolecular nitroso ene reactions provide a potent synthetic route for the formation of N-heterocycles. acs.orgnih.gov In this type of reaction, a nitroso group within a molecule containing an alkene moiety can react to form a new C-N bond and a hydroxylamine (B1172632) derivative. ucl.ac.ukucl.ac.uk

For a derivative of this compound appropriately functionalized with an unsaturated side chain, an intramolecular ene reaction could be envisioned. The reaction can be viewed as a formal intramolecular allylic C-H amination. scispace.com Such reactions are often catalyzed by transition metals, such as iron or copper, and proceed via an in-situ generated nitrosoarene intermediate from a corresponding nitro compound. acs.orgnih.govscispace.com These cyclization reactions can be used to construct a variety of heterocyclic systems, including benzoxazines, tetrahydroquinolines, and other fused ring structures. nih.gov

Computational studies using DFT have been employed to map the reaction pathways of nitroso-ene reactions, showing that acyl nitroso species, for instance, are highly reactive. worktribe.com The activation energies for these processes can be quite low, making them efficient synthetic transformations. worktribe.com

Intermolecular Reactivity of the Nitroso and Amine Functionalities

Both the nitroso and the amine groups in this compound can engage in a variety of intermolecular reactions. The reactivity of the amine functionality is often accessed following a denitrosation step.

The nitroso group is electrophilic at the nitrogen atom and can react with nucleophiles. nih.gov It can also serve as a versatile reaction partner in cycloadditions and radical reactions. researchgate.net

Reactions with Nucleophiles: Strong nucleophiles like organolithium and Grignard reagents can attack the nitroso nitrogen. nih.gov

Reactions with Electrophiles: The oxygen atom of the nitroso group is nucleophilic and can react with electrophiles like alkylating agents to form alkoxydiazenium salts. nih.govacs.org

Cycloaddition Reactions: Nitrosoarenes are known to undergo [4+2] cycloaddition reactions (Diels-Alder type) with dienes. worktribe.com They can also react with alkynes in a stepwise, diradical cycloaddition to produce N-hydroxyindoles. nih.gov

Deoxygenation: Aromatic C-nitroso compounds can be deoxygenated by reagents like triethyl phosphite (B83602) to yield azoxybenzenes. acs.org

The secondary amine functionality , which can be regenerated via acid-catalyzed denitrosation, imparts characteristic reactivity to the naphthalene ring. sci-hub.se The amino group is a strong activating group, directing electrophiles primarily to the ortho and para positions for electrophilic aromatic substitution. byjus.com

Electrophilic Aromatic Substitution: Following denitrosation to N-ethyl-2-naphthylamine, the naphthalene ring becomes highly susceptible to reactions such as halogenation, nitration, and sulfonation. byjus.com Direct nitration must be handled with care as it can lead to oxidation products; protection of the amino group via acetylation is a common strategy to control the reaction. byjus.com

Diazotization: While secondary aromatic amines form N-nitrosamines with nitrous acid, primary aromatic amines (which are not present here) form diazonium salts, a class of highly versatile synthetic intermediates. libretexts.org

Table 2: Summary of Potential Intermolecular Reactions

Functional GroupReagent TypeReaction TypePotential Product(s)
Nitroso (-N=O)Nucleophiles (e.g., R-Li)Nucleophilic AdditionUnstable oxyhydrazines
Nitroso (-N=O)Electrophiles (e.g., R-X)O-AlkylationAlkoxydiazenium salts nih.govacs.org
Nitroso (-N=O)Dienes[4+2] CycloadditionDihydro-1,2-oxazines worktribe.com
Nitroso (-N=O)AlkynesStepwise CycloadditionN-hydroxyindoles nih.gov
Amine (-NHR)Electrophiles (e.g., Br₂)Electrophilic Aromatic SubstitutionBrominated naphthylamines byjus.com
Amine (-NHR)Strong Acids (e.g., H₂SO₄)SulfonationAminonaphthalenesulfonic acids byjus.com

Denitrosation Reactions and their Catalysis

Denitrosation, the cleavage of the N-N bond to remove the nitroso group, is a characteristic reaction of N-nitrosamines. This process can be initiated under various conditions, notably in the presence of acid or through enzymatic action.

In acidic environments, the denitrosation of N-nitrosamines like this compound proceeds via protonation of the nitroso oxygen. This initial step enhances the electrophilicity of the nitroso nitrogen, making it susceptible to attack by nucleophiles. The subsequent cleavage of the weakened N-N bond regenerates the secondary amine, N-ethylnaphthalen-2-amine, and releases a nitrosating species. rsc.orgfreethinktech.comwikipedia.org The reaction is significantly accelerated by nucleophilic catalysts that can effectively trap the released nitroso group. rsc.org Studies on analogous compounds such as N-methyl-N-nitrosoaniline have demonstrated the efficacy of various catalysts in different solvent systems. rsc.org

Enzymatic denitrosation is also a known metabolic pathway for N-nitrosamines, primarily mediated by the cytochrome P450 family of enzymes in the liver. nih.govnih.gov This process is linked to the oxidative metabolism of the nitrosamine. While one major pathway involves the oxidative dealkylation of the amine, a concurrent pathway leads to denitrosation, releasing nitric oxide (NO). nih.govnih.gov This enzymatic cleavage is a crucial aspect of the biological activity of nitrosamines.

The table below summarizes common catalytic systems used for the denitrosation of N-nitrosamines, which are applicable by analogy to this compound.

Catalyst/Reagent SystemConditionsNotes
Acid with Nucleophiles
HBr / Acetic AcidAqueous or organic solventBromide ion acts as a potent nucleophilic catalyst. rsc.org
Thiourea / AcidAqueous or organic solventThiourea is an effective catalyst for trapping the nitroso group. rsc.org
HCl / EthanolRoom temperature to 50 °CThe effectiveness can depend on the specific nitrosamine structure. acs.org
Metal-Based Reagents
Copper(I) Chloride / HClAcidic mediumOften used for the removal of the nitroso group in synthetic applications. researchgate.net
Iron Pentacarbonyl (Fe(CO)₅)VariesMetal carbonyl complexes can facilitate denitrosation. researchgate.net
Zinc / Ammonium ChlorideNeutral or slightly acidicA common reducing system that can also effect denitrosation. researchgate.net
Enzymatic Systems
Cytochrome P450 ReductaseNADPH-dependentA biological pathway involving one-electron reduction of the nitrosamine. nih.govnih.gov

Redox Chemistry of the Nitroso Group in this compound

The nitroso group (-N=O) in this compound can undergo both reduction and oxidation reactions, altering the oxidation state of the nitrogen atom. youtube.com

Reduction: The nitroso group is readily reduced under various conditions. A common outcome of the reduction of N-nitrosamines is the formation of the corresponding hydrazine. For this compound, this would yield 1-amino-1-ethylnaphthalen-2-amine. Reagents typically used for this transformation include metal-based systems like zinc in acidic media or catalytic hydrogenation.

Oxidation: While less common than reduction, the oxidation of N-nitrosamines can occur, typically yielding N-nitramines (R₂N-NO₂). This transformation involves the addition of an oxygen atom to the nitroso nitrogen. Such reactions can be achieved using strong oxidizing agents. The photolysis of nitrosamines in the presence of oxygen can also lead to the formation of nitramines. nih.gov

The redox potential of the nitroso group is a key parameter in these reactions, influenced by the electronic environment of the molecule. The presence of the electron-rich naphthalene-2-amine moiety would influence the ease of these transformations compared to simple dialkylnitrosamines.

The following table outlines the principal redox reactions applicable to the nitroso functionality.

Reaction TypeReagentsGeneral Product
Reduction Zn/H⁺, LiAlH₄, Catalytic Hydrogenation (e.g., Raney Ni/H₂)Hydrazine (R₂N-NH₂)
Oxidation Strong oxidants (e.g., peroxy acids), O₂/hvN-Nitramine (R₂N-NO₂)

Nucleophilic and Electrophilic Attack on the Naphthalene System

The reactivity of the bicyclic aromatic system in this compound towards substitution is dictated by the combined electronic effects of the N-ethylamino and N-nitroso substituents.

Electrophilic Attack: The N-ethylamino group at the C2 position is a powerful activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the naphthalene ring system. byjus.com Conversely, the N-nitroso group at the C1 position is generally considered to be electron-withdrawing and deactivating.

In electrophilic aromatic substitution, the powerful activating effect of the amino group dominates. It directs incoming electrophiles primarily to the ortho and para positions relative to itself. In the case of a 2-amino substituent on a naphthalene ring, the most activated positions for electrophilic attack are C1 and C3. Since the C1 position is already occupied by the nitroso group, electrophilic attack would be strongly directed to the C3 position. The presence of the deactivating nitroso group at C1 would further disfavor attack on the same ring, making substitution on the second ring a possibility, though generally less likely than attack at the highly activated C3 position.

Nucleophilic Attack: Nucleophilic aromatic substitution (SNAr) on naphthalene rings is inherently difficult due to the electron-rich nature of the aromatic system. wikipedia.org Such reactions typically require the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged Meisenheimer complex intermediate. byjus.commasterorganicchemistry.com

In this compound, the N-nitroso group is electron-withdrawing, which could potentially facilitate nucleophilic attack. However, the N-ethylamino group at C2 is strongly electron-donating, which would significantly destabilize any negative charge buildup on the ring, thereby strongly disfavoring an SNAr mechanism. Therefore, nucleophilic attack on the naphthalene ring of this compound is considered highly unlikely under standard conditions.

Coordination Chemistry with Metal Centers

The presence of multiple heteroatoms with lone pairs of electrons makes N-nitrosamine derivatives potential ligands for metal ions. Analogues of this compound are known to form stable coordination complexes.

Ligand Properties and Chelation Modes of this compound Analogues

While simple N-nitrosamines can coordinate to metals as monodentate ligands through the nitroso oxygen atom, the structure of this compound allows for chelation. nih.gov By analogy with related compounds like 1-nitroso-2-naphthol (B91326), which coordinates via the nitroso nitrogen and the deprotonated hydroxyl oxygen, this compound is expected to act as a bidentate ligand. uni-muenchen.deresearchgate.net

The most probable chelation mode involves coordination of a metal ion by both the nitrogen atom of the C2-amino group and the oxygen atom of the C1-nitroso group. This arrangement would form a stable five-membered chelate ring, a thermodynamically favored structure in coordination chemistry. This bidentate N,O-chelation would significantly enhance the stability of the resulting metal complex compared to monodentate coordination.

Formation and Stability of Metal Complexes

Analogous C-nitroso compounds, particularly the o-nitrosonaphthols, are well-known for forming highly stable and often colorful complexes with a variety of transition metal ions. researchgate.net For example, 1-nitroso-2-naphthol forms stable complexes with metal ions such as Co(II), Ni(II), Cu(II), and Fe(II). researchgate.net The formation of these complexes is often rapid and quantitative.

Given these precedents, this compound and its analogues are expected to form stable chelate complexes with a range of divalent and trivalent metal ions. The stability of these complexes is attributed to the chelate effect, where the formation of a ring structure leads to a significant increase in thermodynamic stability. The specific stability constants would depend on the nature of the metal ion, the solvent system, and the pH.

The table below lists metal ions known to form stable complexes with analogous o-nitrosonaphthol ligands, suggesting their potential for complexation with this compound.

Metal IonTypical Oxidation StateKnown Complex Formation with Analogues
Cobalt+2, +3Yes
Nickel+2Yes
Copper+2Yes
Iron+2, +3Yes
Palladium+2Yes
Rhenium+1Yes
Zinc+2Yes
Cadmium+2Yes

Advanced Spectroscopic and Structural Characterization of N Ethyl 1 Nitrosonaphthalen 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling, and integration of signals in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the ethyl group and the naphthalene (B1677914) ring system.

Ethyl Group Protons : The ethyl group (-CH₂CH₃) would exhibit a characteristic A₂B₃ spin system. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are expected to appear as a quartet, due to coupling with the three methyl protons. The terminal methyl protons (-CH₃) would, in turn, appear as a triplet, resulting from coupling to the two methylene protons. The chemical shift of the methylene protons would be significantly downfield compared to the methyl protons, owing to the deshielding effect of the adjacent nitrogen atom.

Naphthalene Protons : The six protons attached to the naphthalene skeleton would give rise to a complex multiplet pattern in the aromatic region of the spectrum (typically 7.0-8.5 ppm). The exact chemical shifts and coupling patterns are influenced by the electronic effects of the nitroso and ethylamino substituents. The introduction of the nitroso group at the C1 position and the ethylamino group at the C2 position breaks the symmetry of the naphthalene ring, making all six aromatic protons chemically non-equivalent. This would result in a series of doublets, triplets, or doublet of doublets, with coupling constants characteristic of ortho, meta, and para relationships between the protons. For instance, studies on substituted naphthalene derivatives show distinct, well-resolved signals for each aromatic proton. nih.gov

Predicted ¹H NMR Data for N-Ethyl-1-nitrosonaphthalen-2-amine

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
-CH₂- (Ethyl)3.0 - 3.5Quartet (q)~7
-CH₃ (Ethyl)1.2 - 1.5Triplet (t)~7
Naphthalene-H7.0 - 8.5Multiplets (m)2-9
-NH-VariableBroad Singlet (br s)N/A

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Ethyl Group Carbons : The two carbon atoms of the ethyl group would appear in the aliphatic region of the spectrum. The methylene carbon (-CH₂-) bonded to the nitrogen will be deshielded and appear at a lower field (higher ppm value) compared to the terminal methyl carbon (-CH₃).

Naphthalene Skeleton Carbons : The ten carbon atoms of the naphthalene ring will dominate the aromatic region of the ¹³C NMR spectrum. The carbons directly attached to the nitroso (C1) and ethylamino (C2) groups, as well as the other substituted carbons (C9 and C10), will have their chemical shifts significantly influenced by these substituents. The remaining six aromatic carbons will also exhibit distinct signals. The chemical shifts for carbons in related N-alkylated aminonaphthoquinones have been extensively studied and provide a reference for the expected values. nih.gov

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₂- (Ethyl)40 - 50
-CH₃ (Ethyl)13 - 18
C1 (C-NO)140 - 150
C2 (C-NH)145 - 155
C3-C8, C9, C10110 - 140

To unambiguously assign the proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, it would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help in tracing the connectivity of the coupled protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) : This ¹H-¹³C correlation experiment establishes the direct one-bond connectivity between protons and the carbons they are attached to. It would definitively link the proton signals of the ethyl and naphthalene moieties to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons) and for establishing the connection between the ethyl group and the naphthalene skeleton. For example, a cross-peak between the methylene protons of the ethyl group and the C2 carbon of the naphthalene ring would confirm the position of the ethylamino substituent.

The application of these 2D NMR techniques is crucial for the complete and accurate structural elucidation of this compound, as demonstrated in studies of similar complex naphthalene derivatives. nih.govmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

N=O Stretching : The nitroso group (-N=O) typically exhibits a strong stretching vibration in the region of 1500-1600 cm⁻¹. The exact position of this band can be influenced by the electronic environment and potential hydrogen bonding.

N-H Stretching : The secondary amine (-NH-) group will show a characteristic stretching vibration in the range of 3300-3500 cm⁻¹. This band is often of medium intensity and can be broadened by hydrogen bonding.

C-H Stretching : The aromatic C-H stretching vibrations of the naphthalene ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹.

C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bending : The bending vibration of the N-H bond is expected in the 1550-1650 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch> 3000Medium-Weak
Aliphatic C-H Stretch< 3000Medium-Weak
N=O Stretch1500 - 1600Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
N-H Bend1550 - 1650Medium

An important structural consideration for 1-nitroso-2-naphthylamines is the potential for tautomerism. It is well-documented that related compounds, such as 1-nitroso-2-naphthol (B91326), can exist in equilibrium with their tautomeric quinone-oxime form. nih.govnih.gov This equilibrium is a dynamic process involving the migration of a proton.

In the case of this compound, a similar tautomeric equilibrium can be envisioned, where a proton transfer from the amine nitrogen to the nitroso oxygen would result in a quinone-imine-oxime tautomer.

Tautomeric Equilibrium:

This compound ⇌ 1-(Ethyl-imino)-1,2-dihydronaphthalen-2-one oxime

Vibrational spectroscopy is a powerful tool to investigate such tautomeric equilibria. The presence of the nitroso-amine tautomer would be indicated by the characteristic N=O and N-H stretching vibrations as described above. Conversely, the presence of the quinone-imine-oxime tautomer would give rise to different characteristic bands, such as a C=O stretching vibration (typically 1650-1700 cm⁻¹) and a C=N stretching vibration (around 1600-1650 cm⁻¹).

The relative intensities of these bands in the IR and Raman spectra can provide an indication of the position of the tautomeric equilibrium. The equilibrium can be influenced by factors such as the solvent, temperature, and pH. Studies on related nitroso compounds have shown that the equilibrium often favors one tautomer over the other. nih.gov

Electronic Absorption Spectroscopy: UV-Visible (UV-Vis) Analysis

UV-Visible spectroscopy is a powerful tool for investigating the electronic properties of molecules containing chromophores—the parts of a molecule responsible for its color. sciencepublishinggroup.com The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The structure of this compound contains several key chromophoric features: the extended π-conjugated system of the naphthalene rings, the nitroso group (-N=O), and the ethylamino group (-NH-CH₂CH₃). The interaction of these groups dictates the compound's UV-Vis absorption profile.

The electronic spectrum of this molecule is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons within the delocalized π-system of the naphthalene core. The conjugation of the amino and nitroso groups with the ring system typically shifts these bands to longer wavelengths (a bathochromic shift) compared to unsubstituted naphthalene.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms of the nitroso and amino groups) into an antibonding π* orbital of the aromatic system. ekb.eg These bands are generally much weaker in intensity than π → π* transitions and occur at longer wavelengths.

The presence of both the electron-donating ethylamino group and the electron-withdrawing nitroso group on the same aromatic ring system creates a "push-pull" effect, which can lead to the formation of an intramolecular charge-transfer (ICT) band, significantly influencing the color and electronic properties of the compound.

The polarity of the solvent can significantly influence the position of the absorption maxima (λmax), a phenomenon known as solvatochromism. researchgate.net The interaction between the solvent and the molecule's ground and excited states can alter the energy gap between them. sciencepublishinggroup.com

Hypsochromic Shift (Blue Shift): An increase in solvent polarity can lead to greater stabilization of the polar ground state of a molecule. If the excited state is less polar, the energy difference between the states increases, causing a shift of λmax to a shorter wavelength. sciencepublishinggroup.com

Bathochromic Shift (Red Shift): Conversely, if the excited state is more polar than the ground state, polar solvents will stabilize the excited state more effectively, decreasing the energy gap for the transition and shifting λmax to a longer wavelength. biointerfaceresearch.com For molecules with significant charge-transfer character, a bathochromic shift is commonly observed in more polar solvents.

The table below illustrates the hypothetical effect of solvent polarity on the primary absorption band of this compound, where an increase in polarity is expected to cause a bathochromic shift.

Table 1: Illustrative Solvent Effects on λmax

Solvent Polarity (Dielectric Constant) Expected λmax (nm) Type of Shift
Hexane 1.88 ~410 -
Chloroform 4.81 ~425 Bathochromic
Ethanol 24.5 ~435 Bathochromic

Note: The λmax values are illustrative examples to demonstrate the scientific principle of solvatochromism.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule, serving as a powerful confirmation of its chemical formula. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose. nih.gov

For this compound, the expected exact mass can be calculated from its molecular formula, C₁₂H₁₂N₂O.

Table 2: HRMS Data for this compound

Molecular Formula Constituent Atoms Theoretical Monoisotopic Mass (Da)

An experimentally determined mass that matches this theoretical value provides high confidence in the compound's identity.

In tandem mass spectrometry (MS/MS), the molecular ion (or its protonated form, [M+H]⁺) is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecule's structure. For N-nitrosamines, several characteristic fragmentation pathways have been identified. nih.govresearchgate.net

The primary fragmentation pathways expected for protonated this compound ([M+H]⁺, m/z 201.1028) include:

Loss of the Nitroso Radical (•NO): This is a hallmark fragmentation for N-nitrosamines, involving the cleavage of the N-N bond, resulting in the loss of a neutral radical with a mass of 30 Da. nih.govresearchgate.net

α-Cleavage: Cleavage of the bond alpha to the amine nitrogen is a common pathway for amines. libretexts.org This would involve the loss of a methyl radical (•CH₃) from the ethyl group.

Loss of Water (H₂O): Under certain conditions, protonated nitrosamines can undergo rearrangement and eliminate a neutral water molecule with a mass of 18 Da. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Precursor Ion (m/z) Fragmentation Pathway Neutral Loss Fragment Ion Structure Fragment Ion (m/z)
201.1028 ([M+H]⁺) Loss of Nitroso Radical •NO (30.00 Da) [C₁₂H₁₂N]⁺ 171.1021
201.1028 ([M+H]⁺) α-Cleavage •CH₃ (15.02 Da) [C₁₁H₉N₂O]⁺ 186.0800

X-ray Crystallography for Definitive Solid-State Structural Analysis

While spectroscopic methods provide crucial evidence, single-crystal X-ray crystallography stands as the unequivocal technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This method involves directing X-rays at a well-ordered crystal of the compound and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays allows for the calculation of an electron density map, from which the exact position of each atom can be determined. nih.gov

Although a specific crystal structure for this compound is not publicly available, an X-ray crystallographic analysis would provide definitive data on:

Bond Lengths and Angles: Precise measurement of all covalent bonds and the angles between them, confirming the connectivity and geometry of the naphthalene rings, the N-N=O linkage, and the ethylamino substituent.

Conformation: The exact spatial orientation of the ethyl and nitroso groups relative to the plane of the naphthalene ring. It would resolve any rotational ambiguity around the C-N and N-N single bonds.

Planarity: Quantification of the planarity of the bicyclic aromatic system.

Intermolecular Interactions: Identification of how molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., involving the N-H group) or π-π stacking between the naphthalene rings of adjacent molecules.

This technique would ultimately yield a definitive structural model, providing an unparalleled level of detail and accuracy.

Table 4: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₁₂H₁₂N₂O
Hexane C₆H₁₄
Chloroform CHCl₃
Ethanol C₂H₅OH
Dimethyl Sulfoxide (DMSO) C₂H₆OS
Naphthalene C₁₀H₈

Computational Chemistry and Theoretical Investigations of N Ethyl 1 Nitrosonaphthalen 2 Amine

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory has emerged as a principal tool for investigating the electronic characteristics of N-Ethyl-1-nitrosonaphthalen-2-amine. By focusing on the electron density, DFT methods offer a balance between computational cost and accuracy for predicting molecular properties.

The initial step in many computational studies involves determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this process is crucial for understanding its conformational landscape. Theoretical calculations have been employed to identify the optimized geometric parameters, such as bond lengths and angles.

Conformational analysis of similar bicyclic aromatic compounds has shown that different rotational isomers (conformers) can exist due to the rotation around single bonds. While specific studies on the conformational analysis of this compound are not extensively detailed in available literature, the principles of such analyses are well-established. For instance, the rotation of the ethyl and nitroso groups attached to the naphthalene (B1677914) ring would be a key focus, with computational methods used to calculate the energy of different conformers to identify the most stable, lowest-energy structure.

Table 1: Theoretical Geometric Parameters of a Related N-Aryl-N-nitrosoamine

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N-N1.340--
N-O1.231--
C-N-N-114.7-
N-N-O-113.8-
C-N-N-O---0.6

Note: This data is for a related N-aryl-N-nitrosoamine and is presented to illustrate the type of data obtained from geometry optimization. Specific data for this compound was not available in the reviewed sources.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For molecules with nitroso groups, the oxygen atom typically exhibits a region of negative potential, making it a likely site for electrophilic attack.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. These functions are derived from the change in electron density as the number of electrons in the system changes. By calculating the Fukui functions, one can identify the sites most susceptible to nucleophilic, electrophilic, and radical attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining a molecule's reactivity and its participation in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich naphthalene ring and the amine nitrogen, while the LUMO is likely centered on the electron-withdrawing nitroso group. This distribution would suggest that the molecule is susceptible to electrophilic attack on the naphthalene ring and nucleophilic attack at or near the nitroso group.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, which is essential for predicting their spectroscopic behavior. By simulating the absorption of light, TD-DFT can predict the electronic absorption spectra (UV-Vis spectra) of a compound. These theoretical spectra can then be compared with experimental data to validate the computational model and gain a deeper understanding of the electronic transitions occurring within the molecule.

Molecular Simulations (Molecular Dynamics, Monte Carlo)

While DFT provides insights into the properties of a single molecule, molecular simulations, such as Molecular Dynamics (MD) and Monte Carlo (MC) methods, are used to study the behavior of a larger system containing many molecules. These simulations can provide information on the interactions between molecules and their collective behavior.

Molecular dynamics simulations can be used to model the interactions between this compound molecules in a solvent or in the solid state. These simulations can reveal how the molecules orient themselves with respect to each other and whether they tend to form aggregates. Understanding these intermolecular interactions is crucial for predicting the macroscopic properties of the compound, such as its solubility and crystal structure. The simulations would typically involve calculating the interaction energies between pairs of molecules, taking into account van der Waals forces, electrostatic interactions, and potential hydrogen bonding.

Simulation of Adsorption Phenomena on Surfaces

The study of how molecules interact with surfaces is fundamental to various applications, including catalysis, sensor technology, and materials science. Molecular dynamics (MD) and Density Functional Theory (DFT) are prominent computational methods used to simulate the adsorption of molecules onto surfaces. jchemlett.comnih.gov While direct simulation data for this compound is not extensively published, the principles from studies on similar nitrogen-containing organic molecules and nitroso compounds can be applied to understand its potential adsorption behavior. nih.govresearchgate.net

Theoretical studies on the adsorption of nitrogen-containing species on surfaces like silicon carbide (SiC) have shown that the interaction is often governed by the nitrogen atom's lone pair of electrons and the surface's electronic properties. researchgate.net For a molecule like this compound, the presence of the nitroso group (-N=O) and the amine group (-NH-) provides active sites for interaction with a surface. The aromatic naphthalene rings can also contribute to adsorption through π-stacking interactions.

Simulations would typically involve placing the this compound molecule at various orientations and distances from a defined surface (e.g., graphene, a metal oxide, or a polymer surface) and calculating the adsorption energy. nih.gov A negative adsorption energy indicates a favorable interaction. Key parameters obtained from these simulations include the optimal adsorption geometry, the distance between the molecule and the surface, and the charge transfer occurring upon adsorption. nih.gov

Table 1: Hypothetical Adsorption Parameters of this compound on Different Surfaces

Surface MaterialAdsorption Energy (eV)Adsorption Distance (Å)Charge Transfer (e)
Graphene-0.853.2-0.05
Silicon Carbide (SiC)-1.502.5-0.20
Titanium Dioxide (TiO₂)-2.102.1-0.45

This table presents hypothetical data to illustrate the typical outputs of adsorption simulations. The values are representative of what might be expected for a molecule with the functional groups of this compound.

Quantitative Structure-Property Relationships (QSPR) in N-Nitroso-Naphthylamine Systems

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties. aidic.it These models are invaluable for predicting the properties of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. researchgate.net For N-nitroso-naphthylamine systems, QSPR can be employed to predict various chemical parameters, such as reactivity, solubility, or toxicity.

The development of a QSPR model involves several key steps:

Data Set Selection: A diverse set of N-nitroso-naphthylamine derivatives with known experimental values for the property of interest is compiled.

Molecular Descriptor Calculation: A wide range of numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. aidic.itmdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the molecular descriptors to the property being studied. mdpi.com

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.com

Development of QSPR Models for Chemical Parameters

To develop a QSPR model for a specific chemical parameter of N-nitroso-naphthylamine derivatives, a set of relevant molecular descriptors must be chosen. For instance, to predict a parameter like the octanol-water partition coefficient (logP), which is a measure of a compound's hydrophobicity, descriptors related to molecular size, polarity, and hydrogen bonding capacity would be important.

Quantum chemical calculations, often based on DFT, are frequently used to compute highly informative descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. mdpi.com

Table 2: Representative Molecular Descriptors for a Hypothetical Series of N-Nitroso-Naphthylamine Derivatives

DerivativeMolecular Weight ( g/mol )LogPDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
N-Methyl-1-nitrosonaphthalen-2-amine186.212.83.5-6.2-1.5
This compound 200.24 3.2 3.6 -6.1 -1.4
N-Propyl-1-nitrosonaphthalen-2-amine214.273.63.7-6.0-1.3
N-Butyl-1-nitrosonaphthalen-2-amine228.304.03.8-5.9-1.2

This table contains illustrative data. The values for the derivatives are hypothetical and serve to demonstrate the types of descriptors used in QSPR modeling.

Using a set of such data, a QSPR equation could be formulated, for example: Predicted Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the coefficients (c0, c1, c2, etc.) are determined through the regression analysis.

In Silico Screening for Chemically Active Derivatives

Once a validated QSPR model is established, it can be used for in silico (computer-based) screening of a large virtual library of N-nitroso-naphthylamine derivatives that have not yet been synthesized. This process allows for the rapid identification of candidates with desired chemical properties.

For example, if the goal is to find a derivative with high chemical stability, a QSPR model that predicts a relevant stability parameter (e.g., decomposition temperature) would be used. The model would calculate this parameter for thousands of virtual structures, and those with predicted values in the desired range would be flagged for further investigation and potential synthesis. This virtual screening approach significantly narrows down the experimental effort to the most promising candidates, saving time and resources. researchgate.net

Advanced Applications and Broader Chemical Significance Research Oriented

Role as Synthetic Intermediates in Complex Organic Synthesis

The arrangement of functional groups on the naphthalene (B1677914) scaffold of N-Ethyl-1-nitrosonaphthalen-2-amine makes it a valuable precursor for constructing more complex molecular architectures. The reactivity of the nitroso and amine moieties, in conjunction with the aromatic system, allows for its use in building a variety of targeted organic compounds.

This compound serves as a strategic starting material for the synthesis of various heterocyclic systems fused to the naphthalene ring. The ortho-positioning of the amino and nitroso groups is particularly conducive to cyclization reactions. For instance, reduction of the nitroso group can yield a diamine, which is a classic precursor for forming five- or six-membered heterocyclic rings.

These reactions can lead to the formation of compounds such as naphthalimidazoles, naphthalotriazoles, or phenazines, depending on the reaction partner. The synthesis of naphthalene derivatives bearing electron-donating and electron-accepting groups is a key strategy in creating push-pull dyes. nih.gov The transformation of a naphthalene core into a 1,3-diketo side-chain, for example, allows for further elaboration into five- or six-membered heterocyclic rings. nih.gov

Table 1: Potential Heterocyclic Systems from Naphthalene-Based Diamines

Reagent Resulting Heterocycle
Carboxylic Acids / Aldehydes Naphthalimidazoles
Nitrous Acid Naphthalotriazoles
α-Diketones Quinoxalines / Phenazines

This synthetic versatility allows chemists to access a broad range of complex, polycyclic aromatic structures with tailored electronic and photophysical properties.

Beyond heterocycles, this compound is a building block for advanced functional molecules, particularly those used in materials science and optoelectronics. The naphthalene core, when functionalized with donor and acceptor groups, can exhibit significant intramolecular charge transfer (ICT), a property highly sought after for creating chromophores for nonlinear optics, organic light-emitting diodes (OLEDs), and molecular sensors. researchgate.net

The inherent "push-pull" nature of this compound, with the ethylamino group acting as an electron donor and the nitroso group as an acceptor, can be further enhanced or modified. For example, the amine can be further alkylated or arylated, and the nitroso group can be oxidized to a nitro group or reduced and subsequently diazotized to introduce other functionalities. These modifications fine-tune the molecule's electronic properties for specific applications, such as in the development of dyes with strong solvatochromism or high fluorescence quantum yields. nih.gov

Development of Chemical Sensors and Analytical Reagents

The structural features of this compound make it a promising candidate for the design of chemical sensors and analytical reagents. Its ability to interact with specific analytes and produce a measurable signal is rooted in its naphthalene fluorophore and the chelating potential of its functional groups.

Naphthalene-based structures are frequently employed as fluorescent probes for the detection of metal ions. nih.gov The general mechanism involves the naphthalene unit acting as a fluorophore, while appended functional groups serve as a receptor site for the target ion. This compound possesses nitrogen and oxygen atoms in its ethylamino and nitroso groups, which can act as a chelating site for metal ions.

Upon binding a metal ion, several photophysical processes can lead to a detectable change in the fluorescence signal:

Photoinduced Electron Transfer (PET): In the unbound state, the lone pair electrons of the amine can quench the fluorescence of the naphthalene core. Upon binding a metal ion, these electrons are engaged in coordination, which suppresses the PET process and "turns on" the fluorescence.

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecule's structure, reducing non-radiative decay pathways and leading to a significant enhancement in fluorescence intensity.

Intramolecular Charge Transfer (ICT): Metal ion coordination can alter the electron-donating or -accepting strength of the substituent groups, shifting the ICT band and resulting in a ratiometric change in the absorption or emission spectrum. researchgate.net Naphthalene-quinoline based chemosensors have demonstrated this effect with a 335-fold fluorescence enhancement upon binding Al³⁺. nih.gov

Table 2: Performance of Related Naphthalene-Based Fluorescent Sensors

Sensor Type Target Ion Detection Limit Fluorescence Change Reference
Naphthalene-Schiff Base Al³⁺ N/A Intensity increase at 434 nm nih.gov
Naphthalene-Quinoline Al³⁺ 3.67 x 10⁻⁸ M 335-fold enhancement nih.gov

The nitroso-naphthalene motif itself is valuable in analytical chemistry. Aromatic C-nitroso compounds are known to act as "spin traps," reacting with short-lived free radicals to form more stable nitroxide radicals that can be detected by Electron Spin Resonance (ESR) spectroscopy. google.com This allows for the indirect detection and identification of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological or chemical systems.

Furthermore, the combination of a nitroso group and an adjacent amino group on a naphthalene ring creates a specific binding pocket that can be highly selective for certain analytes. The development of fluorescent probes based on naphthalene derivatives is a growing field, with applications in detecting specific metal ions like Al³⁺ and Zn²⁺ in environmental and biological samples, including cellular imaging. nih.govnih.govrsc.org The this compound structure is well-suited for these applications, offering a platform for creating highly selective and sensitive analytical tools.

Mechanistic Studies in Corrosion Inhibition

The use of organic compounds to prevent the corrosion of metals is a critical industrial application. This compound possesses the key structural features of an effective corrosion inhibitor, particularly for steel in acidic environments.

The primary mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov Several factors contribute to this process:

Heteroatom Coordination: The nitrogen atoms of the ethylamino group and the nitrogen and oxygen atoms of the nitroso group possess lone pairs of electrons. These electrons can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming a strong coordinate bond. researchgate.net

Pi-Electron Interaction: The delocalized π-electrons of the naphthalene ring can interact with the metal surface, further strengthening the adsorption and covering a larger surface area.

Hydrophobic Barrier: The ethyl group and the naphthalene ring create a hydrophobic layer that repels water and corrosive ions (like chloride) from the metal surface.

Studies on similar compounds, such as N-1-Naphthylethylenediamine, have shown that adsorption follows the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net The effectiveness of amine derivatives as corrosion inhibitors is well-documented, with their performance tied to the electron density around the nitrogen atom and the ability to form a durable coordination bond with the metal. nih.govdntb.gov.ua The presence of both an amine and a nitroso group in this compound suggests a potential for strong, synergistic adsorption and therefore, high inhibition efficiency.

Surface Adsorption Mechanisms of this compound Analogues

The efficacy of this compound and its related compounds as corrosion inhibitors is fundamentally dependent on their ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The adsorption process is complex and can involve several types of interactions.

The adsorption mechanism is generally understood to occur through donor-acceptor interactions between the inhibitor molecule and the metal surface. The this compound molecule possesses multiple active centers for adsorption:

Nitrogen and Oxygen Atoms: The nitrogen atoms of the ethylamino and nitroso groups, as well as the oxygen atom of the nitroso group, have lone pairs of electrons. These can be donated to the vacant d-orbitals of metal atoms (like iron in steel), forming coordinate covalent bonds (chemisorption).

Naphthalene Ring: The π-electrons of the aromatic naphthalene ring system can also interact with the metal surface. This type of interaction is a key feature of many organic corrosion inhibitors. researchgate.net

The nature of the adsorption can be influenced by the charge on the metal surface and the chemical composition of the corrosive medium. In acidic solutions, for instance, the amine group may become protonated, leading to electrostatic interactions with a negatively charged metal surface.

The adsorption of such inhibitor molecules typically follows established adsorption isotherm models, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The strength and nature of this adsorbed layer dictate the inhibitor's performance.

Research on analogous N-heterocyclic compounds indicates that the orientation of the adsorbed molecule is also critical. For instance, studies on similar structures suggest that the molecule may adsorb in a way that maximizes the contact of its active centers with the surface, leading to a more stable and effective protective film.

Correlation between Molecular Structure and Inhibition Efficiency

The specific chemical structure of an inhibitor molecule is directly linked to its ability to prevent corrosion. For this compound analogues, key structural features determine their inhibition efficiency. These relationships are often elucidated using quantum chemical calculations, which provide insights into the electronic properties of the molecules. researchgate.netresearchgate.net

Several molecular parameters are considered critical:

Energy of the Highest Occupied Molecular Orbital (EHOMO): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal. This enhances the adsorption process and generally leads to higher inhibition efficiency. researchgate.net

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the formation of a stable bond.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is an indicator of the molecule's stability. A smaller energy gap generally implies higher reactivity and can be correlated with increased inhibition efficiency as it facilitates adsorption. researchgate.net

Dipole Moment (μ): The dipole moment influences the adsorption process. While some studies suggest a larger dipole moment enhances adsorption through stronger dipole-dipole interactions with the surface, others propose that a lower dipole moment may allow for denser packing of inhibitor molecules on the surface. researchgate.net

Electron-Donating and Electron-Withdrawing Groups: The presence of different functional groups on the naphthalene ring can significantly alter the electronic density of the molecule and, consequently, its inhibition performance. mdpi.com

Electron-donating groups (like -CH₃, -OCH₃) increase the electron density on the molecule, particularly at the heteroatoms, enhancing its ability to donate electrons and bond to the metal surface.

Electron-withdrawing groups (like -NO₂, -CN) pull electron density away from the ring system. While this might decrease the electron-donating ability of the naphthalene ring itself, the heteroatoms in these groups can act as strong adsorption centers. mdpi.com

The following interactive tables illustrate the theoretical correlation between structural modifications of this compound analogues and their expected inhibition efficiency based on established principles from quantum chemical studies on similar corrosion inhibitors.

Table 1: Effect of Substituents on EHOMO and Predicted Inhibition Efficiency

Compound/Analogue Substituent (R) EHOMO (eV) - Predicted Predicted Inhibition Efficiency
This compound -H -5.8 Moderate
Analogue A -CH₃ (Electron-donating) -5.5 High
Analogue B -Cl (Electron-withdrawing) -6.0 Moderate-Low
Analogue C -OCH₃ (Strongly electron-donating) -5.3 Very High

Note: The EHOMO values are hypothetical and for illustrative purposes to show the expected trend based on substituent effects.

Table 2: Correlation of Quantum Chemical Parameters with Inhibition Efficiency

Molecular Parameter Trend for Higher Efficiency Rationale
EHOMO Higher (less negative) value Indicates a greater tendency to donate electrons to the metal surface, facilitating stronger adsorption. researchgate.net
ELUMO Lower value Suggests a greater ability to accept electrons from the metal, forming feedback bonds.
Energy Gap (ΔE) Smaller value A smaller gap implies higher reactivity of the molecule, which can lead to more effective interaction with the metal surface. researchgate.net
Dipole Moment (μ) Varies A higher dipole moment can increase adsorption energy, but may also lead to less dense packing on the surface. researchgate.net

This table summarizes general trends observed in corrosion inhibitor research.

In essence, the design of more effective corrosion inhibitors based on the this compound scaffold involves a strategic manipulation of its molecular structure to optimize its electronic and adsorptive properties.

Future Research Directions and Emerging Paradigms in N Ethyl 1 Nitrosonaphthalen 2 Amine Chemistry

Innovations in Green Synthetic Approaches for N-Nitrosamines

Traditional methods for synthesizing N-nitrosamines often involve reagents like nitrous acid generated from sodium nitrite (B80452) and strong mineral acids, which raise environmental and safety concerns. rsc.org The future of N-nitrosamine synthesis, including that of N-Ethyl-1-nitrosonaphthalen-2-amine, is geared towards greener, more efficient, and safer protocols.

A significant innovation is the use of tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free, metal-free, and acid-free conditions. rsc.orgschenautomacao.com.br This methodology offers several advantages, including high yields, simple isolation procedures, and tolerance for sensitive functional groups. rsc.orgresearchgate.net The reaction proceeds rapidly, often within minutes at room temperature, and the primary byproduct, tert-butanol, is less hazardous and easier to remove than byproducts from other alkyl nitrites. rsc.org Continuous flow chemistry presents another frontier, offering enhanced safety, scalability, and process control for N-nitrosamine synthesis using reagents like TBN. schenautomacao.com.br

Other green approaches being explored include the use of solid acid catalysts like Nafion® NR50, often combined with microwave irradiation to increase reaction efficiency and reduce reaction times. mdpi.com These methods align with the principles of green chemistry by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. rsc.orgorientjchem.org

Table 1: Comparison of Traditional and Green Synthetic Methods for N-Nitrosamines

Feature Traditional Method (e.g., NaNO₂/HCl) Green Method (e.g., TBN/Solvent-Free)
Nitrosating Agent Nitrous acid (generated in situ) rsc.org tert-Butyl Nitrite (TBN) rsc.org
Reaction Conditions Strong mineral acid (HCl, H₂SO₄) rsc.org Solvent-free, metal-free, acid-free rsc.orgresearchgate.net
Byproducts Acidic waste, inorganic salts tert-Butanol (less hazardous, easily removed) rsc.org
Efficiency/Yield Variable, can be moderate to high Generally excellent yields rsc.org
Safety Concerns Use of strong, corrosive acids Reduced hazard profile
Environmental Impact Higher E-factor, potential for pollution researchgate.net Lower E-factor, aligns with green chemistry principles rsc.orgresearchgate.net

Ultrafast Spectroscopic Probes for Reaction Dynamics

Understanding the fundamental reaction dynamics of N-nitrosamines, such as the cleavage of the N–N bond upon photoexcitation, is crucial for controlling their reactions and understanding their behavior. Ultrafast spectroscopy techniques, operating on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, provide unprecedented insight into these transient processes.

Techniques like femtosecond time-resolved mass spectrometry (FTRMS), transient absorption (TA) spectroscopy, and femtosecond stimulated Raman spectroscopy (FSRS) are used to observe the initial steps of chemical reactions in real-time. lanl.govaps.org For instance, studies on N-nitrosamines show that excitation with UV light leads to the rapid cleavage of the N–N bond. acs.orgnih.gov The photodissociation dynamics of N-nitrosopyrrolidine, for example, have been studied using velocity map imaging (VMI), revealing that dissociation from the S₁ excited state occurs rapidly on a repulsive potential energy surface. rsc.org Quantum mechanical calculations complement these experiments by mapping out potential energy surfaces and identifying reaction pathways, such as the homolytic cleavage of the N-N bond. mdpi.com

Applying these techniques to this compound would allow researchers to directly observe the timescales of its N–N bond dissociation, identify transient intermediates, and determine the quantum yield of photoproducts, providing a complete picture of its photochemical behavior. lanl.govnih.gov

Table 2: Ultrafast Spectroscopic Techniques for Studying N-Nitrosamine Dynamics

Technique Information Obtained Timescale Example Application
Transient Absorption (TA) Spectroscopy Electronic state evolution, intermediate lifetimes, reaction kinetics. lanl.gov Femtoseconds to Microseconds Probing photolysis kinetics and identifying electronically excited intermediates. acs.org
Femtosecond Stimulated Raman Spectroscopy (FSRS) Vibrational structure of short-lived intermediates. lanl.gov Femtoseconds to Picoseconds Identifying photoproducts like methyl nitrite from nitromethane (B149229) photodecomposition. lanl.gov
Velocity Map Imaging (VMI) Product velocity and angular distribution, bond dissociation energies. rsc.org Nanoseconds (pulsed lasers) Determining the kinetic energy release and anisotropy of fragments after photodissociation. rsc.org
Femtosecond Time-Resolved Infrared (TRIR) Spectroscopy Vibrational dynamics, bond making/breaking, solvent interactions. nih.gov Femtoseconds to Microseconds Tracking geminate recombination and reaction of radicals with solvent molecules. nih.gov

Application of Artificial Intelligence and Machine Learning in Reaction Prediction

In the context of this compound, AI and ML could be used to:

Predict its formation as a potential impurity in pharmaceutical manufacturing processes. zamann-pharma.comnih.gov

Model its reactivity in various chemical transformations. chemeurope.com

Screen for potential derivatives with desired properties.

Table 3: Machine Learning Models and Their Applications in Amine and Nitrosamine (B1359907) Chemistry

Machine Learning Model Application Predicted Endpoint/Outcome
Quantitative Structure-Activity Relationship (QSAR) Assessing mutagenicity of chemical impurities. zamann-pharma.com Mutagenic potential of aromatic amines. oup.comnih.gov
Random Forest / Gradient Boosting Predicting metabolic transformations. mdpi.com Likelihood of N-dealkylation of amine pollutants. mdpi.com
Hierarchical Support Vector Regression (HSVR) Developing models for mutagenicity prediction. nih.gov Mutagenicity of aromatic amines (TA98+S9). nih.gov
CatBoost Regression Predicting chemical stability and degradation. nih.govacs.org Oxidative degradation rate of amines. nih.govacs.org

Exploration of Novel Chemical Transformations and Derivatizations

While once viewed primarily as carcinogens, N-nitrosamines are now recognized as versatile intermediates in organic synthesis. rsc.org Future research will undoubtedly uncover new transformations and derivatizations for this compound, expanding its synthetic utility.

One area of intense interest is the use of the N-nitrosamine group as a "traceless directing group" in transition-metal-catalyzed C-H activation reactions. rsc.org This strategy allows for the selective functionalization of otherwise inert C-H bonds in the aromatic ring, providing a powerful tool for constructing complex heterocyclic compounds.

Other known reactions of N-nitrosamines that could be applied to this compound include:

The Fischer-Hepp Rearrangement: An intramolecular rearrangement that can be used to synthesize C-nitroso aromatic compounds. sci-hub.se

Oxidation: Conversion of the N-nitroso group to an N-nitro group (a nitramine) using strong oxidizing agents. nih.gov

Reaction with Electrophiles: The oxygen atom of the nitroso group can react with electrophiles to form O-substituted alkoxydiazenium salts, which are themselves reactive intermediates. acs.orgnih.gov

Reaction with Organometallic Reagents: Nucleophilic attack by organolithium or Grignard reagents at the nitroso-nitrogen can lead to the formation of hydrazones or azomethine imines. nih.gov

Exploring these and other novel reactions will unlock new pathways for derivatizing the this compound scaffold, leading to new molecules with potentially valuable properties.

Table 4: Selected Chemical Transformations of N-Nitrosamines

Transformation Reagents/Conditions Product Type Reference
Protolytic Denitrosation Acidic conditions, nucleophiles (e.g., Br⁻, thiourea) Secondary Amine nih.gov
Fischer-Hepp Rearrangement Acid (e.g., H₂SO₄ in alcohol) C-Nitroso Aromatic Compound sci-hub.se
Oxidation to Nitramine Peroxytrifluoroacetic acid or nitric acid N-Nitramine nih.gov
Reaction with Electrophiles Alkylating agents (e.g., trialkyloxonium salts) Alkoxydiazenium Salt acs.orgnih.gov
Reaction with Organometallics Organolithium or Grignard reagents Hydrazone or Azomethine Imine nih.gov
C-H Activation Transition metal catalyst (e.g., Rh, Ru) Functionalized Aromatic Ring rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Ethyl-1-nitrosonaphthalen-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of nitrosoamines typically involves nitrosation of secondary amines. For structurally similar compounds (e.g., N-Nitrosodiethylamine), nitrosation is achieved using sodium nitrite under acidic conditions (pH 3–4) at 0–5°C to minimize side reactions like hydrolysis . For naphthalene derivatives, palladium-catalyzed C-H amination (e.g., using DMF as an amine source) has been reported for dimethylamination of naphthalene scaffolds, which could be adapted by substituting the amine source . Solvent choice (e.g., pyridine or DMSO) and catalysts (e.g., stannous chloride) significantly impact regioselectivity and yield .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Nitroso compounds are potent carcinogens. Handling requires:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Waste Management : Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination .
    • Validation of purity (e.g., via GC-MS) is essential to confirm absence of toxic byproducts like nitrosamine dimers .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the ethyl and nitroso group positions. For example, in 4-ethyl-N,N-dimethylnaphthalen-1-amine, signals at δ 45.4 ppm (N-CH3_3) and δ 124–134 ppm (aromatic carbons) are observed .
  • HRMS : High-resolution mass spectrometry ensures accurate molecular weight confirmation (e.g., [M+H]+ ion matching calculated values within 0.6 ppm error) .
  • HPLC-UV/Vis : Used for purity assessment and detecting trace impurities, with methods adapted from nitrosamine analysis in pharmaceuticals .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in thermochemical predictions. For nitroso compounds, calculate:

  • Thermodynamic Stability : Gibbs free energy of formation (ΔfG°) to assess decomposition risks .
  • Reactivity : Frontier molecular orbital (FMO) analysis identifies electrophilic/nucleophilic sites. Nitroso groups exhibit high electrophilicity, making them prone to nucleophilic attacks .
    • Benchmark against experimental data (e.g., IR spectra) ensures model validity .

Q. What are the key challenges in detecting trace this compound in complex matrices, and how can they be addressed?

  • Methodological Answer :

  • Matrix Interference : Use selective extraction techniques like solid-phase microextraction (SPME) or molecularly imprinted polymers (MIPs) to isolate nitroso compounds from biological/environmental samples .
  • Sensitivity Limits : Couple LC-MS/MS with isotope dilution (e.g., 15^{15}N-labeled internal standards) to achieve detection limits <1 ppb, as recommended in pharmaceutical impurity guidelines .
  • False Positives : Confirmatory methods like high-resolution mass spectrometry (HRMS) differentiate structural isomers (e.g., distinguishing 1-nitroso vs. 2-nitroso derivatives) .

Q. How does the electronic structure of this compound influence its mutagenic potential compared to other nitrosoamines?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : The nitroso group’s electrophilicity and steric accessibility determine DNA alkylation potential. Computational docking studies (e.g., with DNA base pairs) can predict adduct formation .
  • Comparative Studies : Compare mutagenicity assays (e.g., Ames test) of this compound with analogs like N-Nitrosodiethylamine, which shows higher carcinogenicity due to lower steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.